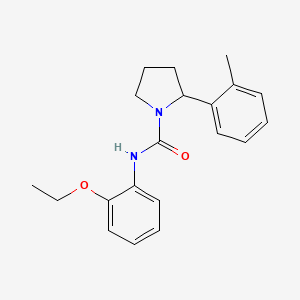
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as URB597, is a novel fatty acid amide hydrolase (FAAH) inhibitor. It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. URB597 is a potent and selective inhibitor of FAAH, which is an enzyme that breaks down the endocannabinoid anandamide. The inhibition of FAAH leads to an increase in anandamide levels, which can have a variety of physiological effects.
Mechanism of Action
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide works by inhibiting the enzyme FAAH, which breaks down anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. Anandamide has been implicated in a variety of physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide increases anandamide levels, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of FAAH by N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide leads to an increase in anandamide levels, which can have a variety of physiological effects. Anandamide has been shown to have analgesic effects, reducing pain sensation in animal models. Anandamide has also been implicated in appetite regulation and mood, with increased levels of anandamide leading to increased food intake and improved mood. Additionally, anandamide has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for studying the effects of anandamide. N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide is also relatively stable and has a long half-life, allowing for sustained inhibition of FAAH. However, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has some limitations for lab experiments. It is not a specific inhibitor of FAAH, as it can also inhibit other enzymes. Additionally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide can have off-target effects, leading to unintended physiological effects.
Future Directions
There are several potential future directions for research on N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential in treating addiction, particularly to opioids. Anandamide has been implicated in the reward pathway of the brain, and N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce opioid self-administration in animal models. Additionally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Anandamide has been shown to have neuroprotective effects, and N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease. Finally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential in treating pain, particularly chronic pain. Anandamide has been shown to have analgesic effects, and N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce pain sensitivity in animal models.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves several steps, starting with the reaction of 2-methylphenylmagnesium bromide with ethyl 2-bromoacetate to form 2-ethylphenyl 2-methylphenylacetate. This intermediate is then reacted with pyrrolidine and sodium hydride to form the final product, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. The synthesis of N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been optimized to produce high yields and purity.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been investigated for its potential in treating addiction, as anandamide has been implicated in the reward pathway of the brain. Additionally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential in treating inflammatory and neurodegenerative diseases.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-24-19-13-7-6-11-17(19)21-20(23)22-14-8-12-18(22)16-10-5-4-9-15(16)2/h4-7,9-11,13,18H,3,8,12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLROWHYREHWCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)
![3-methyl-N-(1-{1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5969658.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5969666.png)
![1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5969675.png)
![N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5969685.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5969686.png)
![5-[3-(2-furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5969692.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5969697.png)


![[1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5969716.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B5969730.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B5969734.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5969739.png)